CDK2-IN-14-d3
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Overview
Description
CDK2-IN-14-d3 is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2). Cyclin-dependent kinase 2 is a crucial enzyme involved in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of cyclin-dependent kinase 2 has been shown to induce cell cycle arrest and senescence in various cancer cells, making cyclin-dependent kinase 2 inhibitors promising candidates for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CDK2-IN-14-d3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the preparation of pyrazolo[3,4-d]pyrimidinone derivatives, which are then modified to introduce specific substituents that enhance the inhibitory activity against cyclin-dependent kinase 2 . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities suitable for clinical and commercial applications .
Chemical Reactions Analysis
Types of Reactions
CDK2-IN-14-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents to enhance the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance or alter its inhibitory activity against cyclin-dependent kinase 2 .
Scientific Research Applications
CDK2-IN-14-d3 has a wide range of scientific research applications, including:
Mechanism of Action
CDK2-IN-14-d3 exerts its effects by selectively inhibiting the activity of cyclin-dependent kinase 2. The compound binds to the ATP-binding site of cyclin-dependent kinase 2, preventing the phosphorylation of downstream targets required for cell cycle progression. This inhibition leads to cell cycle arrest at the G1-S transition and induces cellular senescence or apoptosis in cancer cells . The molecular targets and pathways involved include the retinoblastoma protein and the E2F transcription factors, which are critical regulators of cell cycle progression .
Comparison with Similar Compounds
CDK2-IN-14-d3 is unique among cyclin-dependent kinase 2 inhibitors due to its high selectivity and potency. Similar compounds include:
Fadraciclib (CYC065): A cyclin-dependent kinase inhibitor that targets both cyclin-dependent kinase 2 and cyclin-dependent kinase 9, with applications in cancer therapy.
Palbociclib: A cyclin-dependent kinase 4/6 inhibitor that has been approved for the treatment of hormone receptor-positive breast cancer.
This compound stands out due to its specificity for cyclin-dependent kinase 2, making it a valuable tool for studying cyclin-dependent kinase 2-related pathways and for developing targeted cancer therapies .
Properties
Molecular Formula |
C21H25N5O4S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-[[7'-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-6'-oxospiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidine]-2'-yl]amino]-N-(trideuteriomethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H25N5O4S/c1-20(28)9-3-4-16(20)26-17-15(21(10-11-21)18(26)27)12-23-19(25-17)24-13-5-7-14(8-6-13)31(29,30)22-2/h5-8,12,16,22,28H,3-4,9-11H2,1-2H3,(H,23,24,25)/t16-,20-/m1/s1/i2D3 |
InChI Key |
XJYUSNWXKXUGGH-VTIXCXEBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NS(=O)(=O)C1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C(=O)C34CC4)[C@@H]5CCC[C@@]5(C)O |
Canonical SMILES |
CC1(CCCC1N2C3=NC(=NC=C3C4(C2=O)CC4)NC5=CC=C(C=C5)S(=O)(=O)NC)O |
Origin of Product |
United States |
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